
Hdac-IN-3
Übersicht
Beschreibung
Hdac-IN-3 is a histone deacetylase (HDAC) inhibitor . HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors, with functional consequences on chromatin remodeling and gene expression profiles .
Chemical Reactions Analysis
HDAC-IN-3, as an HDAC inhibitor, plays a role in inhibiting the deacetylation process carried out by HDACs . This process involves the removal of acetyl groups from histones and non-histone proteins .
Physical And Chemical Properties Analysis
Hdac-IN-3 has a molecular weight of 588.69 . More specific physical and chemical properties are not explicitly mentioned in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Epigenetic Regulation
Histone deacetylases (HDACs) are a large family of epigenetic metalloenzymes that are involved in gene transcription and regulation, cell proliferation, differentiation, migration, and death, as well as angiogenesis . Hdac-IN-3, as an HDAC inhibitor, can influence these processes by modulating the activity of HDACs .
Cancer Therapy
Disorders of the HDACs expression are linked to the development of many types of cancer . HDAC inhibitors (HDACis), including Hdac-IN-3, are currently under clinical research for cancer therapy . In T cell malignancies, HDACs act as negative controllers of apoptosis, and upregulation of HDACs will silence the pro-apoptotic gene and Bcl2 family expression .
Neurodegenerative Disorders
HDACs are also implicated in neurodegenerative diseases . HDACs 1, 2, and 3 are shown to be involved in cell proliferation and death , suggesting that Hdac-IN-3 could have potential applications in the treatment of these disorders.
Cardiovascular Diseases
HDAC3 is required for kidney development and its aberrations actively participate in many pathological processes, such as cardiovascular diseases . Therefore, Hdac-IN-3 could be used to study and potentially treat these conditions.
Diabetes
HDAC3 also contributes significantly to the pathogenesis of diabetes . Hdac-IN-3 could be used to investigate the role of HDAC3 in this disease and potentially develop new therapeutic strategies.
Early Embryonic Development
HDAC inhibitors have shown potential in early embryonic development . Selective HDAC inhibitors like Hdac-IN-3 can significantly affect zygotic gene activation (ZGA) in embryos .
Innovative Strategies
Recent advances have focused on the development and applications of compounds that demonstrate inhibitory or degradation activity against HDACs, such as PROteolysis-TArgeting Chimeras (PROTACs), tumor-targeted HDACis (e.g., folate conjugates and nanoparticles), and imaging probes (positron emission tomography (PET) and fluorescent ligands) . Hdac-IN-3 could be used in these innovative strategies.
Imaging Probes
HDAC inhibitors can be used as imaging probes for positron emission tomography (PET) and fluorescent ligands . Hdac-IN-3 could potentially be used in this application to help facilitate an early diagnosis of diseases.
Wirkmechanismus
- The primary target of Hdac-IN-3 is histone deacetylase (HDAC). HDACs are enzymes responsible for removing acetyl groups from lysine residues on histone proteins and non-histone proteins. By inhibiting HDAC activity, Hdac-IN-3 alters gene expression patterns, leading to downstream effects .
- Hdac-IN-3 inhibits HDACs, resulting in increased histone acetylation. Acetylated histones promote a more open chromatin structure, allowing transcription factors better access to DNA. Consequently, gene expression is modulated, affecting various cellular processes .
- Hdac-IN-3 affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPFLDWOXXHQM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hdac-IN-3 | |
CAS RN |
1018673-42-1 | |
| Record name | GSK-3117391 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-3117391 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3117391 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




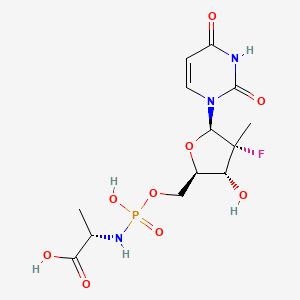
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
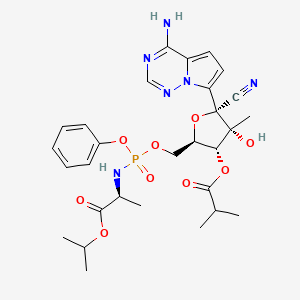

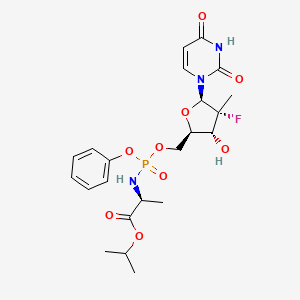
![Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B607751.png)
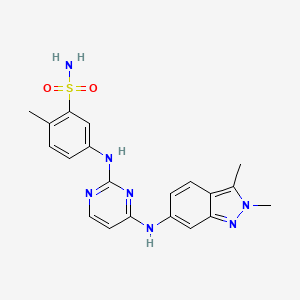
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)

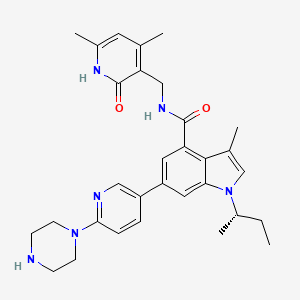
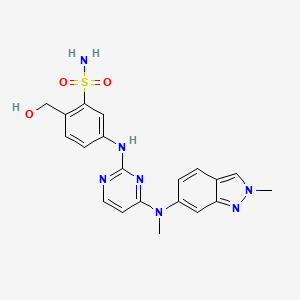
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)